molecular formula C15H19NO3S B2649326 (E)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321336-23-4

(E)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2649326
CAS No.: 2321336-23-4
M. Wt: 293.38
InChI Key: VEPCEMFDSDXVIY-ONEGZZNKSA-N
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Description

The compound (E)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a unique structural framework comprising an azetidine (four-membered amine ring) substituted with a tetrahydrofuran-3-ylmethoxy group and a propenone chain terminating in a thiophene ring. The azetidine moiety introduces conformational rigidity, while the tetrahydrofuran-derived ether linkage may enhance solubility.

Properties

IUPAC Name

(E)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-15(4-3-14-2-1-7-20-14)16-8-13(9-16)19-11-12-5-6-18-10-12/h1-4,7,12-13H,5-6,8-11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPCEMFDSDXVIY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological interactions.
  • Tetrahydrofuran Moiety : A five-membered cyclic ether that may influence solubility and bioavailability.
  • Thiophene Group : A sulfur-containing aromatic ring that often enhances biological activity through various mechanisms.

Biological Activities

Preliminary studies indicate that this compound may exhibit a range of biological activities:

1. Antimicrobial Activity

Research has shown that compounds with thiophene and azetidine moieties often exhibit antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects.

2. Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar azetidine and thiophene structures have been reported to induce apoptosis in cancer cell lines.

3. Neuroprotective Effects

Given the presence of the azetidine ring, there is potential for neuroprotective effects. Studies on related compounds indicate that they may modulate neurotransmitter systems or protect against neurodegeneration.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

Interaction with Biological Targets

The compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in disease processes. For example:

  • Enzyme Inhibition : It may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.

Structure–Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) models can be utilized to predict the biological activity based on structural features. For example, modifications to the thiophene or azetidine portions of the molecule could enhance efficacy or selectivity.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds, providing insight into the potential efficacy of this compound:

StudyFindings
Da Silva et al. (2020)Investigated thiazolidinones with similar structures; found significant anticancer activity against glioblastoma cells.
Research on Thiophene DerivativesDemonstrated antimicrobial activity against S. aureus and E. coli for compounds with thiophene rings, suggesting potential for (E)-1-(3...prop...one).
QSAR AnalysisIdentified key structural features contributing to bioactivity in azetidine derivatives, supporting further exploration of this compound's pharmacological profile.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, derivatives of azetidine have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that azetidine derivatives can interact with specific cellular targets, leading to enhanced anticancer activity compared to traditional chemotherapeutics .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research has demonstrated that azetidine-containing compounds possess activity against a range of pathogens, including bacteria and fungi. The thiophene group enhances this activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as α-amylase and urease, which are relevant in diabetes management and kidney health, respectively. The structure's unique functional groups play a vital role in binding affinity and specificity towards these enzymes .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating such compounds into device architectures can enhance charge transport properties and overall device efficiency .

Polymer Chemistry

In polymer chemistry, the compound can serve as a monomer for synthesizing functional polymers with specific properties tailored for drug delivery systems or biodegradable materials. The incorporation of azetidine and thiophene units into polymer backbones can impart desirable mechanical and thermal properties .

Case Study 1: Anticancer Mechanism Exploration

A recent study focused on the synthesis of various azetidine derivatives, including this compound, evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of several thiophene-based compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that the presence of the azetidine ring significantly enhanced antibacterial activity compared to non-ring counterparts, suggesting a synergistic effect between the structural components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Propenone Bridges

Compound A : (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives ()

  • Key Differences : Replaces the azetidine and thiophene groups with hydroxyphenyl and substituted phenyl rings.
  • Synthesis : Prepared via Claisen-Schmidt condensation under basic conditions, similar to the target compound’s likely route .
  • Physicochemical Impact : Hydroxyphenyl increases polarity, whereas phenyl substitutions modulate electronic effects (e.g., electron-withdrawing Cl or CF₃ groups).

Compound B : (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(chlorophenyl)prop-2-en-1-one ()

  • Key Differences : Incorporates a benzo[b]thiophene and trimethoxyphenyl group instead of azetidine and tetrahydrofuran.
  • Biological Relevance : Chlorophenyl groups may enhance lipophilicity and membrane permeability compared to the target’s thiophene .

Compound C : (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one ()

  • Key Differences: Lacks the azetidine ring; features a methoxyphenyl group and chlorophenyl propenone.

Thiophene-Containing Analogues

Compound D : (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one ()

  • Key Differences : Methyl-substituted thiophene and p-tolyl group replace the azetidine and tetrahydrofuran.

Compound E: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol derivatives ()

  • Key Differences: Amino alcohol backbone instead of propenone-azetidine.
  • Biological Relevance : Thiophene-containing impurities in pharmaceuticals highlight the moiety’s prevalence in drug design .

Azetidine and Heterocyclic Analogues

Compound F : Dendalone 3-hydroxybutyrate ()

  • Key Differences: Scalarane sesterterpenoid with complex stereochemistry; unrelated to propenone but shares conformational analysis via NOESY and optical rotation comparisons.
  • Stereochemical Insights : Highlights the importance of advanced NMR and crystallographic tools (e.g., SHELXL) for structural validation, applicable to the target compound .

Data Tables

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s azetidine and tetrahydrofuran groups may require specialized protection/deprotection strategies, unlike simpler aryl propenones .
  • Tool Dependency : Structural elucidation of such compounds relies heavily on SHELX-based crystallography and advanced NMR, as demonstrated in related studies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (E)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Azetidine functionalization : Introduce the (tetrahydrofuran-3-yl)methoxy group to azetidine via nucleophilic substitution, using THF as a solvent and triethylamine (Et₃N) as a base to neutralize acids generated during the reaction .

Enone formation : Perform a Claisen-Schmidt condensation between the functionalized azetidine and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH in ethanol) to form the α,β-unsaturated ketone (prop-2-en-1-one backbone). Reaction progress is monitored via TLC .

Stereochemical control : Ensure the (E)-configuration by optimizing reaction temperature and solvent polarity. Polar aprotic solvents like DMF may favor trans-selectivity .

  • Key Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign protons and carbons to verify the azetidine, tetrahydrofuran, and thiophene moieties. The (E)-configuration is confirmed by coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond angles, stereochemistry) by growing single crystals in solvents like ethyl acetate/hexane mixtures. Data refinement using programs like SHELX ensures accuracy .
  • FT-IR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) .

Q. How can researchers optimize purification for this compound?

  • Methodological Answer :

  • Column chromatography : Use silica gel with a gradient eluent (e.g., ethyl acetate/hexane from 20% to 50%) to separate the target compound from byproducts. Monitor fractions via TLC .
  • Recrystallization : Employ solvent pairs like dichloromethane/hexane to improve crystallinity and purity. Slow evaporation at 4°C enhances crystal formation .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of the Claisen-Schmidt condensation in synthesizing the enone backbone?

  • Methodological Answer :

  • Transition-state analysis : Density Functional Theory (DFT) calculations can model the reaction pathway, identifying energy barriers for (E) vs. (Z) configurations. Solvent effects (e.g., THF vs. DMF) are evaluated using polarizable continuum models (PCM) .
  • Kinetic vs. thermodynamic control : Higher temperatures favor the thermodynamically stable (E)-isomer due to decreased steric hindrance in the transition state. Time-resolved NMR experiments track isomerization .

Q. How can researchers resolve contradictions in reported crystallographic data for structurally similar compounds?

  • Methodological Answer :

  • Comparative refinement : Re-analyze raw diffraction data (e.g., CIF files) using updated software to correct for overlooked disorder or hydrogen bonding patterns. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies caused by hydration or solvation states in crystallized samples .

Q. What strategies mitigate oxidation or degradation of the thiophene moiety during storage or reactions?

  • Methodological Answer :

  • Inert atmosphere : Store the compound under argon or nitrogen to prevent radical-mediated oxidation. Use antioxidants like BHT (butylated hydroxytoluene) in stock solutions .
  • Stability assays : Monitor degradation via HPLC under varying conditions (pH, light exposure). Identify degradation products using LC-MS and adjust storage protocols accordingly .

Q. How do computational studies predict the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic attack (e.g., α-positions on thiophene). Software like Gaussian or ORCA generates electrostatic potential maps .
  • Molecular dynamics (MD) simulations : Model solvent interactions to assess regioselectivity in reactions like halogenation or nitration .

Data Contradiction Analysis

Q. Why might NMR data for the same compound vary across studies?

  • Methodological Answer :

  • Solvent and temperature effects : Chemical shifts for exchangeable protons (e.g., OH/NH) vary with deuterated solvent choice (DMSO-d₆ vs. CDCl₃) and measurement temperature. Standardize conditions for cross-study comparisons .
  • Dynamic processes : Conformational flexibility in the azetidine or tetrahydrofuran rings can lead to signal splitting. Variable-temperature NMR (VT-NMR) identifies dynamic equilibria .

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